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The encapsulation of gadolinium (Gd)-based contrast agents within lipid nanoparticles has

emerged as a promising strategy to enhance their efficacy and safety for magnetic resonance

imaging (MRI). These formulations, which include liposomes, solid lipid nanoparticles (SLNs),

and micelles, offer prolonged circulation times and the potential for targeted delivery. A critical

parameter governing their performance is relaxivity (r), a measure of a contrast agent's ability

to increase the relaxation rate of water protons. This guide provides an in-depth technical

overview of the core principles influencing the relaxivity of gadolinium-based lipid contrast

agents, supported by quantitative data, detailed experimental protocols, and explanatory

diagrams.

Core Principles of Relaxivity in Lipid Nanoparticles
The relaxivity of a gadolinium-based contrast agent is primarily influenced by the inner-sphere

and outer-sphere relaxation mechanisms. Inner-sphere relaxation involves the direct interaction

of water molecules with the gadolinium ion, while outer-sphere relaxation pertains to the

diffusion of water molecules in the vicinity of the paramagnetic center. In the context of lipid

nanoparticles, several factors modulate these mechanisms and, consequently, the overall

relaxivity.

The Solomon-Bloembergen-Morgan (SBM) theory provides the theoretical framework for

understanding the paramagnetic relaxation enhancement. The key parameters governing

longitudinal (r1) and transverse (r2) relaxivities include:
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Rotational Correlation Time (τR): The time it takes for the Gd(III) complex to rotate by one

radian. Slower tumbling, characteristic of larger nanoparticles, generally leads to higher r1

relaxivity, up to a certain limit.

Water Exchange Rate (kex): The rate at which water molecules exchange between the inner

coordination sphere of the Gd(III) ion and the bulk water. For encapsulated agents, the

permeability of the lipid bilayer to water is a critical determinant.

Electronic Relaxation Time (T1e, T2e): The relaxation times of the unpaired electrons of the

gadolinium ion.

Encapsulating Gd-chelates within lipid nanoparticles significantly alters these parameters

compared to free chelates in solution, leading to complex effects on relaxivity.

Factors Influencing the Relaxivity of Gadolinium-
Lipid Formulations
The physicochemical properties of gadolinium-based lipid nanoparticles play a crucial role in

determining their relaxivity. Key factors include the size of the nanoparticle, the composition of

the lipid bilayer, and the concentration and location of the gadolinium chelate.

Impact of Nanoparticle Size
The size of the liposome or nanoparticle has a significant and often inverse relationship with T1

relaxivity.[1][2] Smaller vesicles generally exhibit greater relaxivity.[3][4] This is attributed to the

larger surface-area-to-volume ratio of smaller liposomes, which facilitates more efficient

interaction between the encapsulated gadolinium and the external bulk water.[3][4][5] One

study found that the largest change in r1 was observed between liposomes extruded through

50-nm and 100-nm filter membranes.[1]

Conversely, as liposome size increases, the r2/r1 ratio also tends to increase, indicating a

greater effect on transverse relaxation.[2] This can be attributed to susceptibility effects.[2]

Influence of Lipid Bilayer Composition
The composition of the lipid bilayer, including the type of phospholipid and the presence of

cholesterol, significantly affects the water permeability of the membrane and, consequently, the
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relaxivity.

Phospholipid Type: Liposomes composed of phospholipids with a lower gel-to-liquid

crystalline phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine

(DPPC) and dipalmitoylphosphatidylglycerol (DPPG) (Tm of 41°C), have shown higher

relaxivity values compared to those with higher Tm lipids.[2] This is attributed to higher water

permeability and more efficient water exchange across the membrane.[2] The use of

unsaturated dioleoylphosphatidylcholine (DOPC) phospholipids also resulted in higher

proton relaxivity compared to saturated distearoylphosphatidylcholine (DSPC) lipids.[6]

Cholesterol Content: The inclusion of cholesterol in the lipid bilayer generally leads to a

decrease in the relaxivity of entrapped Gd-DTPA.[3][7] This is because cholesterol

decreases the water permeability of the liposome membrane.[3][7] While incorporating up to

20 mole percent cholesterol has a minimal effect, higher concentrations lead to a more

pronounced decrease in relaxivity.[7] However, cholesterol is often essential for creating

monodisperse and stable liposomes.[6]

Effect of Gadolinium Concentration and Location
The concentration of gadolinium within the core of the liposome and its placement within the

nanoparticle structure also modulate relaxivity.

Internal Gadolinium Concentration: Studies have shown that varying the internal gadolinium

concentration within a certain range (e.g., 200-500 mM) does not significantly correlate with

T1 relaxivity.[1] This suggests that even at lower concentrations, the encapsulated

gadolinium is sufficient to relax the water protons that exchange across the lipid bilayer.[1]

Location of Gadolinium: The molar relaxivity of gadolinium bound to the surface of a

liposome can be significantly higher, even double, than that of gadolinium encapsulated

within the liposome's interior.[8] This enhancement is attributed to the increased accessibility

of surface-bound gadolinium to the surrounding bulk water, leading to more efficient

relaxation.[8]

Quantitative Data on Relaxivity
The following tables summarize quantitative data from various studies on the relaxivity of

different gadolinium-based lipid contrast agents.
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Table 1: Effect of Liposome Size on T1 Relaxivity (r1)

Liposome
Size (nm)

Lipid
Compositio
n

Internal Gd
Concentrati
on (mM)

Magnetic
Field (T)

r1
(mM⁻¹s⁻¹)

Reference

50

DPPC/Choles

terol/mPEG2

000-DSPE

200, 350, 500 2 ~5.5 - 6.0 [1]

100

DPPC/Choles

terol/mPEG2

000-DSPE

200, 350, 500 2 ~4.0 - 4.5 [1]

200

DPPC/Choles

terol/mPEG2

000-DSPE

200, 350, 500 2 ~3.0 - 3.5 [1]

400

DPPC/Choles

terol/mPEG2

000-DSPE

200, 350, 500 2 ~2.0 - 2.5 [1]

70

Egg

PC/Cholester

ol (6:4)

Not Specified Not Specified >3.0 [4]

100

Egg

PC/Cholester

ol (6:4)

Not Specified Not Specified ~2.5 [4]

200

Egg

PC/Cholester

ol (6:4)

Not Specified Not Specified ~1.5 [4]

400

Egg

PC/Cholester

ol (6:4)

Not Specified Not Specified <1.0 [4]

Table 2: Effect of Lipid Composition on Relaxivity
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Lipid
Compos
ition

Liposo
me Size
(nm)

Internal
Gd
Chelate

Temper
ature
(°C)

Magneti
c Field
(T)

r1
(mM⁻¹s⁻
¹)

r2/r1
ratio

Referen
ce

HPC/HP

S

(Tm=50°

C)

70-400
GdHPDO

3A
37 0.47 Lower

Increase

s with

size

[2]

DPPC/D

PPG

(Tm=41°

C)

70-400
GdHPDO

3A
37 0.47 Higher

Increase

s with

size

[2]

Egg PC 100 Gd-DTPA
Not

Specified

Not

Specified

~40%

higher

than with

cholester

ol

Not

Specified
[4]

Egg

PC/Chole

sterol

(6:4)

100 Gd-DTPA
Not

Specified

Not

Specified
Lower

Not

Specified
[4]

Table 3: Relaxivity of Different Gd-Lipid Formulations
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Formulation Gd-Chelate
Particle
Size (nm)

r1
(mM⁻¹s⁻¹)

r2
(mM⁻¹s⁻¹)

Reference

Porphysomes

with >30%

Gd-DTPA-

BSA

Gd-DTPA-

BSA
Not Specified 13 19 [9]

Amphiphilic

Micelles

Gd(eptpa-

C16)(H2O)
Not Specified

22.59 (at 20

MHz, 25°C)
Not Specified [10]

Solid Lipid

Nanoparticles

Gd-

DTPA(H2O)
Not Specified

No significant

change from

free chelate

at

physiological

pH

Not Specified [11]

Liposomes

with surface-

bound Gd

GdCl₃ Not Specified

Twice that of

encapsulated

Gd

Not Specified [8]

GMO@DTPA

-BSA-Gd

nanoassembli

es

DTPA-BSA-

Gd
Not Specified 19.72 Not Specified [12]

Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of

gadolinium-based lipid contrast agents.

Preparation of Gadolinium-Loaded Liposomes
A common method for preparing liposomes with encapsulated gadolinium is the lipid film

hydration technique followed by extrusion.

Protocol: Lipid Film Hydration and Extrusion
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Lipid Film Formation: A mixture of the desired lipids (e.g., 1,2-Dipalmitoyl-sn-glycero-3-

phosphocholine, Cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(poly(ethylene glycol))-2000] in a specific molar ratio) is dissolved in an organic

solvent like ethanol.[5] The solvent is then evaporated under reduced pressure to form a thin

lipid film on the wall of a round-bottom flask.

Hydration: The lipid film is hydrated with an aqueous solution containing the gadolinium

chelate (e.g., Gd-DTPA or GdHPDO3A) at a specific concentration (e.g., 150-500 mM).[2][5]

The mixture is typically stirred for a set period at a temperature above the phase transition

temperature of the lipids.[5]

Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is

sequentially extruded through polycarbonate membranes with decreasing pore sizes (e.g.,

400 nm, 200 nm, 100 nm, and 50 nm).[5]

Purification: The unencapsulated gadolinium is removed by methods such as dialysis against

a suitable buffer (e.g., 150 mM sodium chloride solution).[5]

Characterization of Nanoparticles
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique

used to determine the mean hydrodynamic diameter and size distribution of the nanoparticles.

[1] Zeta potential measurements are used to assess the surface charge of the liposomes.

Gadolinium Concentration: The concentration of gadolinium in the final formulation is quantified

using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Inductively

Coupled Plasma Mass Spectrometry (ICP-MS).[1][12] This typically involves disrupting the

liposomes with an acid, such as 2% nitric acid, before measurement.[1]

Measurement of Relaxivity
Relaxivity is determined by measuring the T1 and T2 relaxation times of aqueous solutions

containing the contrast agent at various concentrations.[13][14]

Protocol: Relaxivity Measurement using MRI
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Sample Preparation: A series of dilutions of the gadolinium-lipid nanoparticle suspension are

prepared in deionized water or a relevant buffer to obtain a range of gadolinium

concentrations (e.g., 0.1 to 1 mM).[1]

MRI Acquisition: The samples are placed in a phantom and imaged using a clinical or

preclinical MRI scanner at a specific field strength (e.g., 1.5 T, 3 T, 7 T).[1][15]

T1 Measurement: Inversion recovery (IR) sequences with varying inversion times (TI) are

commonly used.[14]

T2 Measurement: Spin-echo (SE) or multi-echo sequences with varying echo times (TE)

are employed.[14]

Data Analysis:

The T1 and T2 relaxation times for each sample are calculated by fitting the signal

intensity data to the appropriate exponential recovery or decay functions.[15][16]

The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the gadolinium

concentration.

The longitudinal (r1) and transverse (r2) relaxivities are determined from the slope of the

linear regression of the R1 and R2 plots, respectively.[13][14]

Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex

relationships and processes involved in understanding the relaxivity of gadolinium-based lipid

contrast agents.
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Factors Influencing Relaxivity Relaxivity Mechanisms
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Caption: Key factors influencing the relaxivity of Gd-lipid nanoparticles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15548932?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Film Hydration

Extrusion

Purification

Characterization

Relaxivity Measurement

Final Gd-Liposome Product

 

Bulk Water

Liposome Core

H2O

Lipid Bilayer

Water Exchange (kex)

Gd³⁺

H2O

Inner-sphere Relaxation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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